molecular formula C15H22N2O B6694912 N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide

Cat. No.: B6694912
M. Wt: 246.35 g/mol
InChI Key: UZOCDPXPJSDYRV-UHFFFAOYSA-N
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Description

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclobutylethylamino group attached to a methylphenylacetamide backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10-7-8-14(9-15(10)17-12(3)18)16-11(2)13-5-4-6-13/h7-9,11,13,16H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOCDPXPJSDYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C2CCC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide typically involves the reaction of 5-(1-cyclobutylethylamino)-2-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Stirring without solvent: The direct treatment of 5-(1-cyclobutylethylamino)-2-methylaniline with acetic anhydride at room temperature.

    Heating: The reaction mixture is heated to facilitate the formation of the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acetamide: Lacks the cyclobutylethylamino group, resulting in different chemical and biological properties.

    N-(2-methylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[5-(1-cyclobutylethylamino)-2-methylphenyl]acetamide is unique due to the presence of the cyclobutylethylamino group, which imparts distinct steric and electronic effects

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